![molecular formula C7H6N2O2 B12857116 6-Aminobenzo[d]oxazol-5-ol CAS No. 783366-34-7](/img/structure/B12857116.png)
6-Aminobenzo[d]oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminobenzo[d]oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by a fused benzene and oxazole ring system, with an amino group at the 6th position and a hydroxyl group at the 5th position. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Aminobenzo[d]oxazol-5-ol involves the reaction of 2-aminophenol with cyanogen bromide under basic conditions. This reaction leads to the formation of the oxazole ring through cyclization. Another method involves the use of microwave-assisted synthesis, where 2-aminobenzoxazole is reacted with 2-bromoacetophenone in a mixture of water and isopropanol under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, catalyst-free methods are preferred to minimize environmental impact and reduce production costs .
化学反応の分析
Types of Reactions
6-Aminobenzo[d]oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, quinone derivatives, and reduced heterocyclic compounds .
科学的研究の応用
6-Aminobenzo[d]oxazol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used as a probe in biological studies to investigate enzyme functions and receptor interactions.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
作用機序
The mechanism of action of 6-Aminobenzo[d]oxazol-5-ol involves its interaction with various molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which play a role in cell signaling pathways. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
類似化合物との比較
Similar Compounds
2-Aminobenzoxazole: Similar structure but lacks the hydroxyl group at the 5th position.
2-Methoxybenzo[d]oxazole: Contains a methoxy group instead of an amino group.
2-Ethoxybenzo[d]oxazole: Contains an ethoxy group instead of an amino group.
Uniqueness
6-Aminobenzo[d]oxazol-5-ol is unique due to the presence of both an amino group and a hydroxyl group on the oxazole ring. This dual functionality allows for a wider range of chemical reactions and biological interactions compared to its analogs .
特性
CAS番号 |
783366-34-7 |
|---|---|
分子式 |
C7H6N2O2 |
分子量 |
150.13 g/mol |
IUPAC名 |
6-amino-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C7H6N2O2/c8-4-1-7-5(2-6(4)10)9-3-11-7/h1-3,10H,8H2 |
InChIキー |
UFOLCEDMDHPYKE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1OC=N2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-5-fluoro-1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12857036.png)
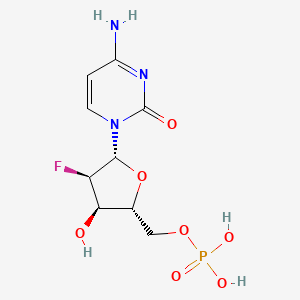
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
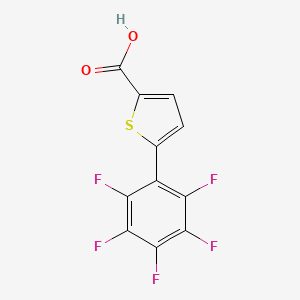
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)


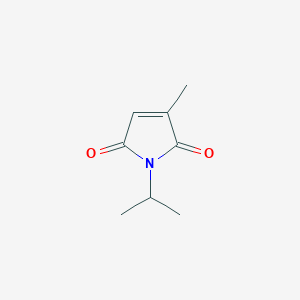
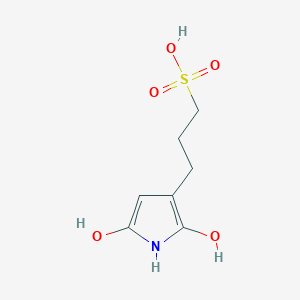
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)
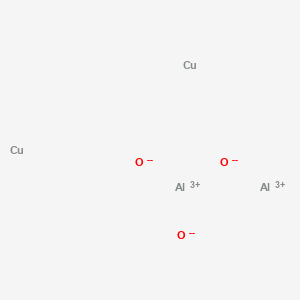
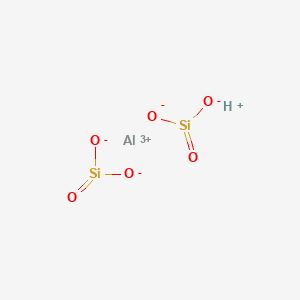
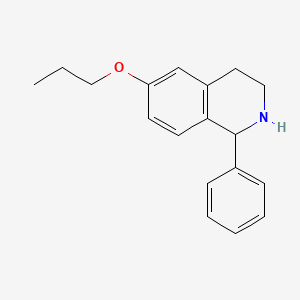
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)
